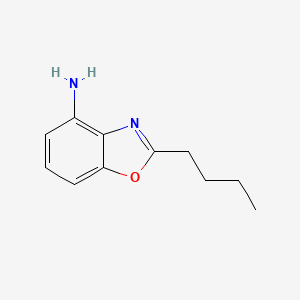

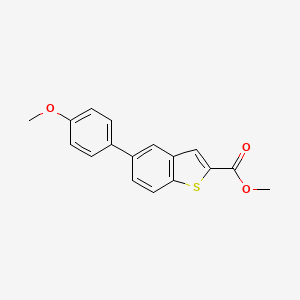

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, which share a similar methoxyphenyl moiety, was achieved through a series of reactions confirmed by FTIR, (1)H NMR, and mass spectroscopy . Another relevant synthesis is the creation of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a synthon for the construction of heterocycles, potentially including benzothiophene derivatives . These synthetic

Aplicaciones Científicas De Investigación

-

Synthesis and Structure Determination of 1- (4-Methoxyphenyl)-5-methyl-N’- (2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Application Summary : This compound was synthesized as part of a study on heterocycles containing nitrogen, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .

- Method of Application : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the compound .

- Results : The structure of the compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

-

Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application Summary : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles were studied for their inhibitory effects on the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .

- Method of Application : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .

- Results : Substituted imidazoles induced weaker inhibitory effects when compared with the indole derivatives .

- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trimethylphenyl)hydrazono)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- Application Summary : This compound is related to a family of compounds that have been studied for their structural properties .

- Method of Application : The synthesis of this compound involves complex organic reactions, including the formation of a triazole ring .

- Results : The structure of the compound was determined using techniques such as NMR spectroscopy .

- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trimethylphenyl)hydrazono)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- Application Summary : This compound is related to a family of compounds that have been studied for their structural properties .

- Method of Application : The synthesis of this compound involves complex organic reactions, including the formation of a triazole ring .

- Results : The structure of the compound was determined using techniques such as NMR spectroscopy .

Propiedades

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-14-6-3-11(4-7-14)12-5-8-15-13(9-12)10-16(21-15)17(18)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXDHGGAXYIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594748 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

CAS RN |

924869-09-0 |

Source

|

| Record name | Methyl 5-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)